molecular formula C19H22O6S B602245 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate CAS No. 1309041-89-1

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

Cat. No.: B602245
CAS No.: 1309041-89-1
M. Wt: 378.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C19H22O6S and its molecular weight is 378.45. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, commonly referred to as a derivative of iloperidone, has garnered attention in pharmacological research due to its potential biological activities. This compound is noted for its structural features that suggest interactions with various biological targets, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C19H22O6S, with a molecular weight of approximately 378.45 g/mol. The structure consists of an aromatic sulfonate group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and receptor modulation.

1. Dopamine Receptor Interaction

Studies have shown that related compounds can act as selective dopamine receptor modulators. For instance, iloperidone, a parent compound, has been characterized as a D2 and D3 dopamine receptor antagonist. This suggests that derivatives like this compound may also interact with these receptors, potentially influencing dopaminergic signaling pathways .

2. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this sulfonate may offer neuroprotective benefits. For example, they could mitigate neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), which is critical in the context of neurodegenerative diseases .

Case Studies

  • Dopamine Receptor Agonism : A study on related compounds indicated that modifications to the molecular structure could enhance selectivity for D3 receptors while minimizing activity at D2 receptors. This specificity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .
  • Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of similar sulfonate compounds. These investigations reveal varying degrees of cytotoxicity depending on the concentration and exposure duration, emphasizing the need for careful dosage regulation in therapeutic applications .

Data Tables

Compound Dopamine Receptor Activity Neuroprotective Potential Toxicity Level
IloperidoneD2R/D3R antagonistModerateLow
This compoundPotential agonist/antagonistHigh (preliminary)Moderate

Properties

IUPAC Name

3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6S/c1-14-5-8-17(9-6-14)26(21,22)25-12-4-11-24-18-10-7-16(15(2)20)13-19(18)23-3/h5-10,13H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJIUQGPCMDQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.